

Clofentezine-d8 CAS number and molecular weight

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Compound of Interest

Compound Name: Clofentezine-d8

Cat. No.: B15555028

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Technical Guide: Clofentezine-d8

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **Clofentezine-d8**, a deuterated isotopologue of the acaricide clofentezine. This document details its core physicochemical properties, analytical applications, and relevant biological pathways.

Core Data Summary

The quantitative data for **Clofentezine-d8** and its parent compound, clofentezine, are summarized in the table below for easy comparison.

Property	Clofentezine-d8	Clofentezine
CAS Number	2732862-38-1 (deuterated)	74115-24-5
Molecular Formula	C ₁₄ D ₈ Cl ₂ N ₄	C ₁₄ H ₈ Cl ₂ N ₄
Molecular Weight	311.20 g/mol	303.15 g/mol [1]
Primary Use	Internal standard in analytical testing	Acaricide, Mite Growth Inhibitor[2]

Experimental Protocols

Clofentezine-d8 is primarily utilized as an internal standard in analytical methodologies for the quantification of clofentezine residues in various matrices, particularly in food and environmental samples. The use of a deuterated standard is crucial for accurate quantification as it compensates for matrix effects and variations during sample preparation and instrumental analysis.

A common and effective method for this analysis is Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), often preceded by a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation protocol.

Protocol: Determination of Clofentezine in Fruit Samples by LC-MS/MS using Clofentezine-d8 Internal Standard

This protocol outlines a general procedure based on the widely adopted QuEChERS method.

1. Sample Preparation and Homogenization:

- Weigh a representative portion (e.g., 10-15 g) of the fruit sample.
- To ensure homogeneity, which is critical for the accuracy of the analysis with a small sample size, comminute the sample, preferably at cryogenic temperatures to prevent degradation of the analyte.
- Transfer the homogenized sample into a 50 mL centrifuge tube.

2. Extraction:

- Add a known amount of **Clofentezine-d8** internal standard solution to the sample.
- Add 10 mL of acetonitrile to the centrifuge tube.
- Add the appropriate QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate).
- Shake the tube vigorously for 1 minute to ensure thorough mixing and extraction of the pesticides into the acetonitrile layer.

- Centrifuge the sample at a sufficient speed (e.g., 5000 rpm) for 5 minutes to separate the organic and aqueous layers and pellet the solid matrix components.

3. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

- Transfer an aliquot of the acetonitrile supernatant to a d-SPE cleanup tube. These tubes typically contain a primary secondary amine (PSA) sorbent to remove organic acids, sugars, and fatty acids, and may also contain C18 for nonpolar interferences and graphitized carbon black (GCB) for pigments and sterols.
- Vortex the tube for 30 seconds to 1 minute.
- Centrifuge the tube to pellet the d-SPE sorbent.

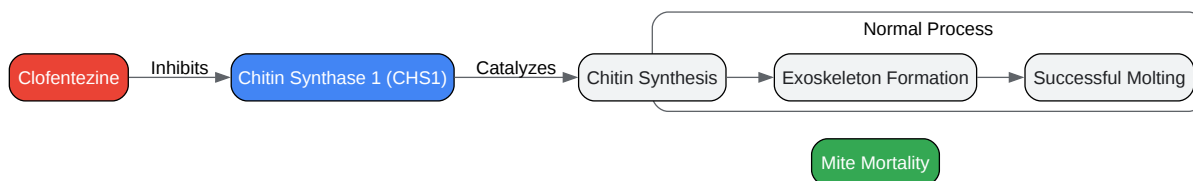
4. Final Preparation and Instrumental Analysis:

- Take an aliquot of the cleaned extract and dilute it with an appropriate mobile phase for LC-MS/MS analysis.
- Inject the prepared sample into the LC-MS/MS system.
- Quantification is achieved by comparing the peak area ratio of the analyte (clofentezine) to the internal standard (**Clofentezine-d8**) against a calibration curve prepared in a similar matrix.

Visualized Pathways and Workflows

Mode of Action: Inhibition of Chitin Synthase

Clofentezine acts as a mite growth inhibitor by targeting chitin synthase 1 (CHS1).^{[2][3]} This enzyme is crucial for the synthesis of chitin, a vital component of the mite's exoskeleton. By inhibiting CHS1, clofentezine disrupts the molting process in mite eggs and early larval stages, ultimately leading to mortality.

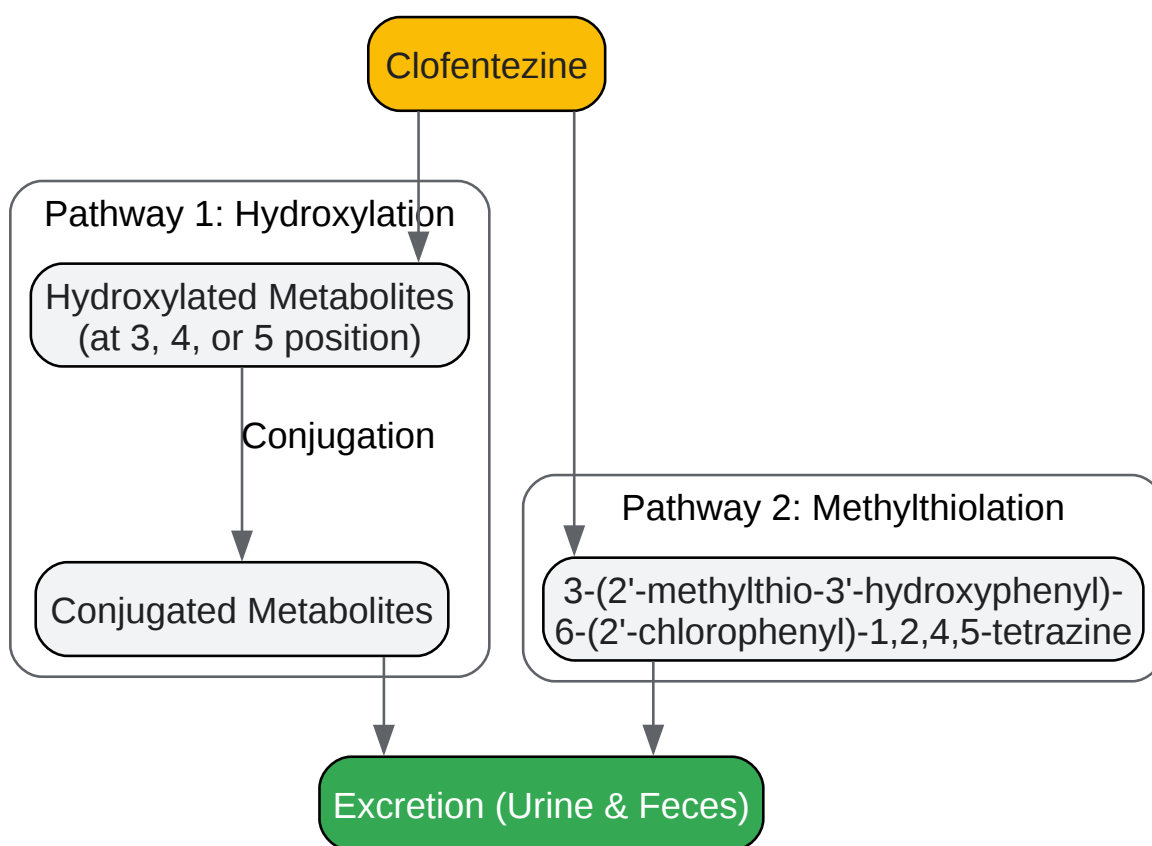


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Clofentezine's inhibitory action on the chitin synthesis pathway.

Metabolic Pathway of Clofentezine in Rats

In rats, clofentezine is extensively metabolized following oral administration. The primary metabolic pathways involve hydroxylation of the phenyl rings and, to a lesser extent, replacement of a chlorine atom with a methylthio group, followed by further hydroxylation.^[4]^[5] These metabolites are then often conjugated before excretion.^[5]

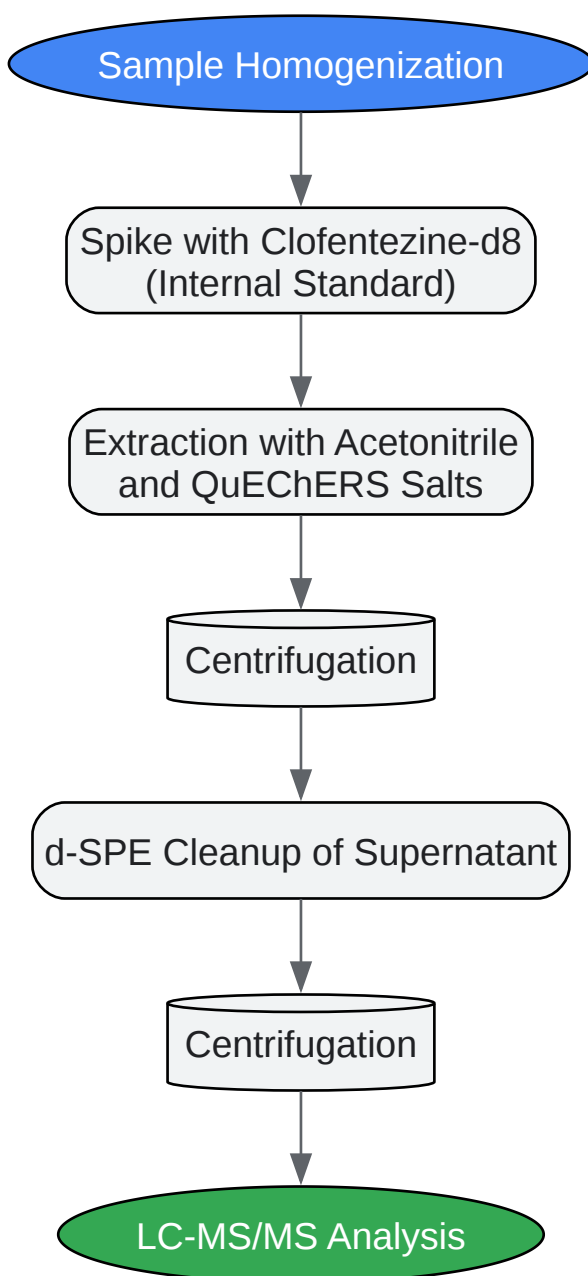


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Major metabolic pathways of clofentezine in rats.

Experimental Workflow: QuEChERS Method

The following diagram illustrates the typical workflow for the analysis of clofentezine in a food matrix using the QuEChERS method with **Clofentezine-d8** as an internal standard.



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Workflow for pesticide residue analysis using the QuEChERS method.

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